molecular formula C17H15ClO2 B2970688 (2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 358343-53-0

(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2970688
CAS No.: 358343-53-0
M. Wt: 286.76
InChI Key: PVTNCYUAMWLWKI-FMIVXFBMSA-N
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Description

(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, industrial production would involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage. In terms of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
  • (2E)-3-(2-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(2-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of both chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Biological Activity

(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClO2C_{17}H_{15}ClO_{2} with a molecular weight of 288.75 g/mol. The compound features a chalcone structure characterized by an enone functional group which is critical for its biological activity.

Anticancer Effects

Recent studies have demonstrated that chalcone derivatives exhibit significant anticancer properties. For instance, one study reported that chalcone derivatives induced apoptosis in various cancer cell lines through multiple pathways, including mitochondrial depolarization and activation of caspases .

Table 1: Anticancer Activity of Chalcone Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 5AGS (Gastric Adenocarcinoma)0.89 - 9.63Cell cycle arrest, caspase activation
Compound XHeLa (Cervical Cancer)1.16Mitochondrial membrane depolarization
Compound YHL-60 (Leukemia)0.60Induction of apoptosis

The anticancer effects of this compound are attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the subG0 phase, leading to apoptosis in cancer cells .
  • Mitochondrial Depolarization : It induces mitochondrial membrane depolarization, which is a precursor to apoptosis .
  • Caspase Activation : The activation of caspases such as caspase-8 and caspase-9 has been observed, indicating both extrinsic and intrinsic apoptotic pathways are involved .

Case Studies

A notable case study involved the evaluation of this chalcone derivative on human cancer cell lines. The study found that at concentrations above 5 µg/mL, there was a significant increase in late apoptotic and dead cells, with viability dropping from approximately 91% to 26% after treatment with higher concentrations .

Another investigation focused on the compound's effects on hepatocellular carcinoma cells. The results indicated that it suppressed key signaling pathways such as RAS/ERK and AKT/FOXO3a, further supporting its role as a potential therapeutic agent against liver cancer .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-2-20-15-10-7-14(8-11-15)17(19)12-9-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTNCYUAMWLWKI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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